

Zatolmilast solubility DMSO concentration preparation

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Compound Focus: Zatolmilast

CAS No.: 1606974-33-7

Cat. No.: S3336627

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Zatolmilast: Solubility & Stock Preparation

Here is the essential data for solubilizing **Zatolmilast** and preparing stock solutions for *in vitro* assays.

Parameter	Specification / Recommendation
Molecular Weight	405.8 g/mol [1] [2]
Solubility in DMSO	≥ 260 mg/mL (640.71 mM) [1] [2]
Recommended Stock Concentration	10 mM - 100 mM (in DMSO)
Storage	-20°C for short-term; -80°C for long-term (1-2 years). Aliquot to avoid freeze-thaw cycles [1] [2].

Recommended Protocol: Preparing a 10 mM Stock Solution

- **Calculate Mass:** To prepare 1 mL of a 10 mM solution, calculate the required mass: $10 \mu\text{mol/mL} \times 405.8 \text{ g/mol} \times 1 \text{ mL} = 4.058 \text{ mg}$.
- **Weigh Compound:** Accurately weigh out 4.058 mg of **Zatolmilast** powder.

- **Dissolve:** Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to bring the final volume to 1 mL.
- **Mix:** Vortex or sonicate the solution briefly to ensure complete dissolution and a homogenous mixture.
- **Aliquot and Store:** Divide the solution into small, single-use aliquots and store them at -80°C.

> **Handling Note:** **Zatolmilast** is highly soluble in DMSO, but DMSO is hygroscopic. Using newly opened, anhydrous DMSO is recommended for preparing stock solutions to prevent water absorption, which can affect concentration and compound stability [2].

Experimental Design & Pharmacological Data

For context in your research, here is a summary of key *in vivo* and pharmacokinetic data reported in the literature.

Aspect	Data	Source / Context
IC₅₀ (Enzymatic Activity)	PDE4D3: 7.4 nM; PDE4D7: 7.8 nM [1] [3] [2]	Selective, allosteric PDE4D inhibitor
In Vivo Efficacy (Cognition)	Effective at doses >0.3 mg/kg (p.o.) in mouse novel object recognition test [1] [2]	Suggests cognitive benefit in animal models
In Vivo Brain Disposition	Unbound brain-to-plasma partition coefficient (K _{p,uu}) = 0.18 [3]	Indicates moderate distribution into the brain
In Vitro Permeability	Moderate (Papp 3.72–7.18 × 10 ⁻⁶ cm/s); not a P-gp substrate [3]	Suggests no active efflux at the blood-brain barrier

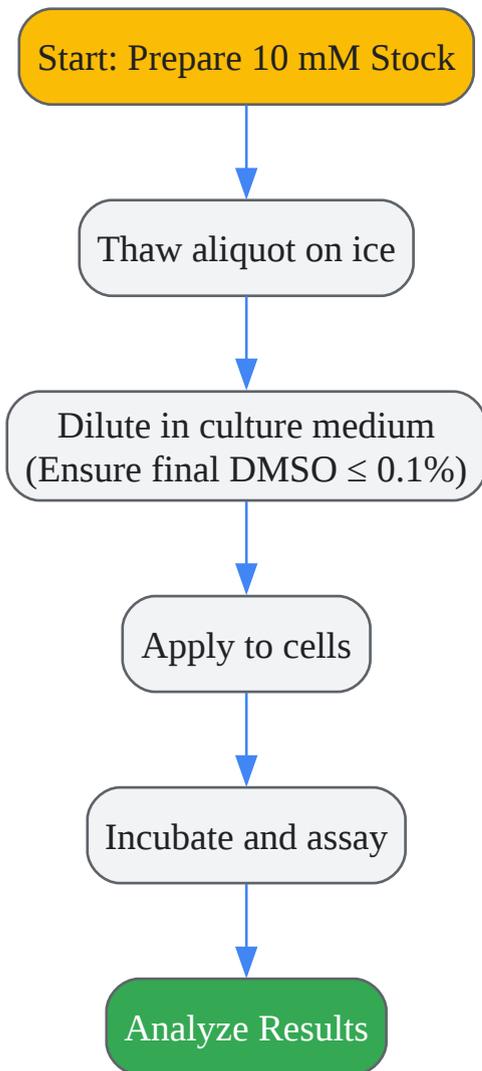
Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Precipitation in stock solution	Water absorption from humid air into DMSO	Use fresh, anhydrous DMSO. Centrifuge briefly before use to pellet any precipitate.

Issue	Possible Cause	Suggested Solution
	stock.	
High background toxicity in cell assays	Final DMSO concentration too high in culture medium.	Dilute stock so that final DMSO concentration is $\leq 0.1\%$. Include vehicle control with same DMSO concentration.
Lack of efficacy in cellular model	Cell type may not express PDE4D target.	Verify expression of PDE4D in your cell line. Consider using a broad-spectrum PDE4 inhibitor as a positive control.

Experimental Workflow Visualization

For a typical *in vitro* experiment, you can follow this general workflow:



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Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic focus of Zatoimilast in clinical development? Zatoimilast is currently in late-stage (Phase 2b/3) clinical trials as a potential treatment for **Fragile X syndrome (FXS)**, a rare genetic disorder that is a leading cause of inherited intellectual disability and autism [4] [5] [6]. It has received Orphan Drug and Fast Track designations from the FDA for this indication [4].

Q2: Does Zatoimilast have anti-inflammatory effects like other PDE4 inhibitors? A key differentiator is its selectivity. While broad-spectrum PDE4 inhibitors like roflumilast demonstrate strong anti-inflammatory effects by inhibiting PDE4B, **Zatoimilast, as a selective PDE4D inhibitor, did not show significant anti-**

neuroinflammatory effects in a study that directly compared the two compounds [3]. This supports its development for cognitive enhancement in conditions like FXS rather than for anti-inflammatory purposes.

Q3: Can Zatoimilast be used for in vivo studies, and what is a common formulation? Yes. For animal studies, a common *in vivo* formulation reported is: **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline**, which can achieve a concentration of 5 mg/mL (12.32 mM) [1]. It is critical to sequentially add the solvents and clarify the solution, using sonication if necessary [1].

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